molecular formula C5H13NOS B2680368 1-Amino-4-(methylsulfanyl)butan-2-ol CAS No. 1341098-72-3

1-Amino-4-(methylsulfanyl)butan-2-ol

Cat. No. B2680368
CAS RN: 1341098-72-3
M. Wt: 135.23
InChI Key: VRKZLONDSNHQRN-UHFFFAOYSA-N
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Description

“1-Amino-4-(methylsulfanyl)butan-2-ol” is a chemical compound with the molecular formula C5H13NOS . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a butan-2-ol backbone with an amino group at the 1-position and a methylsulfanyl group at the 4-position .


Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . Its molecular weight is 135.23 g/mol .

Scientific Research Applications

Asymmetric Synthesis

1-Amino-4-(methylsulfanyl)butan-2-ol is pivotal in the asymmetric synthesis of amines, utilizing N-tert-butanesulfinyl imines as versatile intermediates. This methodology allows for the efficient synthesis of a wide range of highly enantioenriched amines, including α-branched and α,α-dibranched amines, α- and β-amino acids, 1,2- and 1,3-amino alcohols, and α-trifluoromethyl amines, by leveraging the tert-butanesulfinyl group's chiral directing capabilities (Ellman, Owens, & Tang, 2002).

Nanocatalyst Development

In the field of green chemistry, this compound derivatives have been explored for the synthesis of novel magnetic nanocatalysts. These catalysts have been shown to facilitate the rapid and environmentally friendly synthesis of heterocyclic compounds, highlighting their potential in sustainable chemical processes (Ghasemzadeh & Akhlaghinia, 2017).

Biofuel Production

The compound's derivatives play a role in biofuel research, specifically in the engineered microbial synthesis of pentanol isomers. These isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, are explored for their potential as biofuels, derived from microbial fermentations of amino acid substrates through metabolic engineering. This approach demonstrates the feasibility of producing biofuels from renewable resources, contributing to the development of sustainable energy solutions (Cann & Liao, 2009).

Materials Science

In materials science, derivatives of this compound have been investigated for their antimicrobial properties. These compounds have shown potential as more efficient antimicrobial agents compared to those currently used in medicine, offering new avenues for the development of antiseptic materials (Jafarov et al., 2019).

properties

IUPAC Name

1-amino-4-methylsulfanylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NOS/c1-8-3-2-5(7)4-6/h5,7H,2-4,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRKZLONDSNHQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CN)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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